![molecular formula C13H12N2O2S2 B2381412 Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate CAS No. 338777-30-3](/img/structure/B2381412.png)
Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino acids, which are similar to the compound you mentioned, are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .
Synthesis Analysis
Thiophene derivatives, which are part of the compound you mentioned, have been synthesized by heterocyclization of various substrates . Aminothiazoles, another similar class of compounds, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, amines can undergo a variety of reactions, including condensation with carboxylic acids to form amides .Physical And Chemical Properties Analysis
Amino acids have high melting points (200-300°C) due to their ionic properties . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Aplicaciones Científicas De Investigación
1. Analytical Methodology
The compound has been studied in the context of its separation and determination using gas chromatography. This method provides a simple, fast, and accurate approach for determining methyl 3-amino-2-thiophenecarboxylate, demonstrating its relevance in analytical chemistry (Jiang Feng, 2004).
2. Structural Analysis
Structural analysis through X-ray diffraction has been conducted on related thiophene compounds. These studies help in understanding the molecular structure, essential for developing new materials or pharmaceuticals (A. Ramazani et al., 2011).
3. Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including those related to methyl 3-amino-2-thiophenecarboxylate, have been assessed for their genotoxic and carcinogenic potentials. These studies are crucial for evaluating the safety of chemicals for human use and environmental impact (Alban Lepailleur et al., 2014).
4. Crystal Structure Study
The crystal structure of related thiophene compounds has been investigated, providing insights into molecular interactions and stability, essential for material science and pharmaceutical development (Vasu et al., 2004).
5. Synthetic Chemistry
Studies have explored the synthesis of various thiophene derivatives. These synthetic routes are vital for creating new compounds with potential applications in drug development and materials science (C. E. Stephens et al., 1999).
6. Thermochemical Studies
Thermochemical analyses of thiophene-based compounds, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, are crucial for understanding their stability and reactivity, influencing their application in various fields (M. Roux et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of a compound’s research depend on its potential applications. For example, the recent emergence of multi- and extensively drug-resistant Gram-negative pathogens has led to renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens .
Propiedades
IUPAC Name |
methyl 2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-12(16)10-7-8-19-11(10)15-13(18)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTUUMPWKYAYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

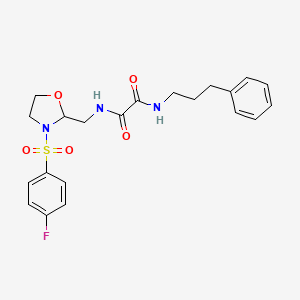
![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)
![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)
![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
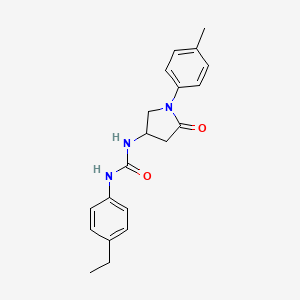
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)
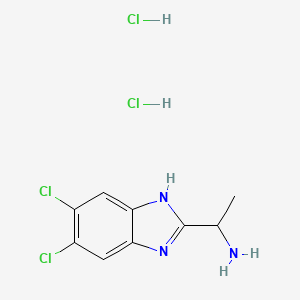
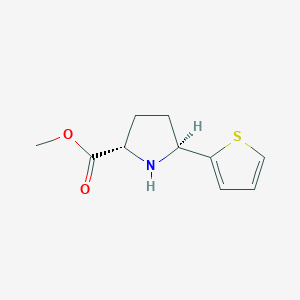
![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)
![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)
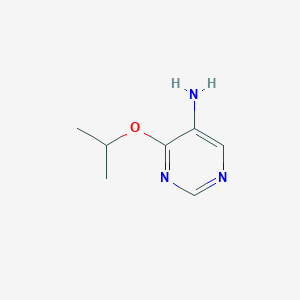
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)